An In-Depth Technical Guide to 1-Allyl-2,4-dimethoxybenzene: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 1-Allyl-2,4-dimethoxybenzene: Properties, Synthesis, and Reactivity
Introduction
1-Allyl-2,4-dimethoxybenzene is a substituted aromatic compound belonging to the phenylpropanoid class of organic molecules. Characterized by a benzene ring functionalized with two methoxy groups at positions 2 and 4, and an allyl group at position 1, this molecule serves as a versatile intermediate in organic synthesis. Its structural isomers, such as methyleugenol (4-Allyl-1,2-dimethoxybenzene), are well-known for their applications in the flavor, fragrance, and pharmaceutical industries[]. The electron-rich nature of the aromatic ring, conferred by the two activating methoxy groups, combined with the reactive allyl side chain, makes 1-Allyl-2,4-dimethoxybenzene a valuable building block for the synthesis of more complex molecular architectures.
This guide provides a comprehensive overview of the chemical properties, a predicted spectroscopic profile, a robust synthetic protocol, and the key reactivity patterns of 1-Allyl-2,4-dimethoxybenzene, tailored for researchers and professionals in chemical and drug development.
| Identifier | Value |
| IUPAC Name | 2,4-dimethoxy-1-(prop-2-en-1-yl)benzene[2] |
| CAS Number | 3698-23-5 (Note: This CAS may be ambiguous or less common)[2] |
| Molecular Formula | C₁₁H₁₄O₂[2][3] |
| Molecular Weight | 178.23 g/mol [2][3] |
| Canonical SMILES | COC1=CC(=C(C=C1)CC=C)OC[2] |
| InChI Key | HZLYHZSHPUFYAR-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physical and chemical properties of 1-Allyl-2,4-dimethoxybenzene are dictated by its molecular structure. The presence of two ether linkages allows for some polarity, while the overall hydrocarbon framework contributes to its lipophilicity. The data presented below is based on estimations and data from closely related isomers, providing a reliable profile for experimental planning.
| Property | Estimated Value | Source |
| Physical State | Liquid / Oil at room temperature | Inferred from isomers[] |
| Odor Profile | Spicy, Sweet, Herbal, Woody[2] | [2] |
| Boiling Point | ~255 °C | [2] |
| Flash Point | ~98.0 °C | [2] |
| Vapor Pressure | 0.0101 hPa @ 20°C; 0.0166 hPa @ 25°C | [2] |
| XLogP3-AA | 3.1 | [2] |
Spectroscopic Analysis (Predicted)
While extensive experimental spectroscopic data for 1-Allyl-2,4-dimethoxybenzene is not widely available in public repositories, a reliable spectral profile can be predicted based on its structure and established principles of NMR, IR, and MS spectroscopy[4][5]. This predicted data is crucial for reaction monitoring and structural confirmation.
Predicted ¹H NMR Spectroscopy (500 MHz, CDCl₃)
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Aromatic Protons: Three signals are expected in the aromatic region (~6.4-7.0 ppm). The proton at C5 (between the two methoxy groups) would likely appear as a doublet, coupled to the C6 proton. The C6 proton would appear as a doublet of doublets, and the C3 proton as a singlet or a narrowly split doublet. The strong electron-donating effect of the methoxy groups will shift these protons upfield relative to benzene.
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Allyl Protons: This system will produce a complex set of signals. The internal methine proton (-CH=) is expected around 5.9-6.1 ppm as a multiplet. The terminal vinyl protons (=CH₂) will appear as two distinct multiplets around 5.0-5.2 ppm. The methylene protons (-CH₂-) adjacent to the aromatic ring will be a doublet around 3.3-3.5 ppm.
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Methoxy Protons: Two sharp singlets, each integrating to 3H, are expected for the two non-equivalent methoxy groups, likely around 3.8-3.9 ppm.
Predicted ¹³C NMR Spectroscopy (125 MHz, CDCl₃)
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Aromatic Carbons: Six distinct signals are expected. The two carbons bearing methoxy groups (C2, C4) will be downfield (~158-160 ppm). The other four aromatic carbons will appear in the ~98-130 ppm range.
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Allyl Carbons: Three signals corresponding to the allyl group: the internal alkene carbon (-CH=) at ~137 ppm, the terminal alkene carbon (=CH₂) at ~115 ppm, and the aliphatic methylene carbon (-CH₂-) at ~35-40 ppm.
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Methoxy Carbons: Two signals for the methoxy carbons are expected around 55-56 ppm.
Predicted Infrared (IR) Spectroscopy
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~3080 cm⁻¹: C-H stretch (sp² hybridized, aromatic and vinyl)
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~2950-2850 cm⁻¹: C-H stretch (sp³ hybridized, allyl methylene and methoxy)
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~1640 cm⁻¹: C=C stretch (alkene)
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~1610, 1500 cm⁻¹: C=C stretch (aromatic ring)
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~1250-1040 cm⁻¹: C-O stretch (strong, characteristic of aryl ethers)
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~990, 910 cm⁻¹: C-H bend (out-of-plane, vinyl group)
Predicted Mass Spectrometry (MS)
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Molecular Ion (M⁺): A prominent peak at m/z = 178, corresponding to the molecular weight.
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Key Fragments: Expect fragmentation patterns involving the loss of the allyl group (m/z = 137), loss of a methyl group from a methoxy moiety (m/z = 163), and a tropylium ion rearrangement. The base peak could be the M-41 fragment (loss of allyl).
Synthesis and Mechanistic Considerations
Recommended Synthetic Pathway: Friedel-Crafts Alkylation
The most direct and logical approach to synthesizing 1-Allyl-2,4-dimethoxybenzene is through the Friedel-Crafts alkylation of 1,3-dimethoxybenzene[6][7]. The starting material is commercially available and highly activated towards electrophilic aromatic substitution, with the ortho and para positions being strongly nucleophilic. The use of a Lewis acid catalyst facilitates the reaction with an allyl halide.
Experimental Protocol:
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Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (100 mL). Cool the flask to 0 °C in an ice bath.
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Addition of Substrate and Catalyst: Add 1,3-dimethoxybenzene (10.0 g, 72.4 mmol) to the cooled solvent. Slowly add anhydrous aluminum chloride (AlCl₃) (10.6 g, 79.6 mmol) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the resulting slurry for 15 minutes.
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Electrophile Addition: Add allyl bromide (8.76 g, 72.4 mmol) dropwise via a syringe over 30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a 9:1 Hexane:Ethyl Acetate eluent.
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Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of ice-cold water (50 mL), followed by 1M HCl (50 mL).
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Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Final Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexane to 95:5 hexane:ethyl acetate to afford the pure 1-Allyl-2,4-dimethoxybenzene.
Mechanistic Diagram: Friedel-Crafts Alkylation
The mechanism involves the formation of an electrophilic species from allyl bromide, which is then attacked by the electron-rich aromatic ring.
Caption: Mechanism of Friedel-Crafts alkylation to form 1-Allyl-2,4-dimethoxybenzene.
Chemical Reactivity and Synthetic Potential
The dual functionality of 1-Allyl-2,4-dimethoxybenzene makes it a versatile precursor for a range of chemical transformations.
Reactivity of the Allyl Group
The terminal double bond of the allyl group is a site for numerous classical alkene reactions.
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Isomerization: In the presence of a base (e.g., potassium tert-butoxide) or a transition metal catalyst, the terminal double bond can be isomerized to the thermodynamically more stable internal (propenyl) double bond, yielding 1-(prop-1-en-1-yl)-2,4-dimethoxybenzene. This is a key step in the synthesis of certain flavor compounds and polymer precursors.
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Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) will reduce the double bond to yield 1-Propyl-2,4-dimethoxybenzene.
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Oxidation: The double bond can be oxidized to form an epoxide using reagents like m-CPBA, or cleaved under ozonolysis conditions to yield an aldehyde. Dihydroxylation using OsO₄ or cold, dilute KMnO₄ will produce the corresponding diol.
